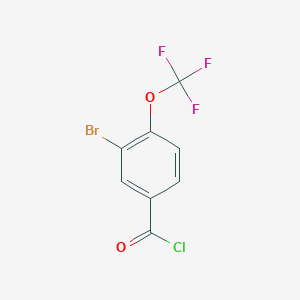

3-Bromo-4-(trifluoromethoxy)benzoyl chloride

Description

3-Bromo-4-(trifluoromethoxy)benzoyl chloride is a halogenated aromatic acyl chloride with the molecular formula C₈H₃BrClF₃O₂. This compound features a benzoyl chloride backbone substituted with a bromine atom at the 3-position and a trifluoromethoxy group (-OCF₃) at the 4-position. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical synthesis . The compound is commercially available in gram-scale quantities, with pricing starting at €265.00 per 1g .

Properties

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O2/c9-5-3-4(7(10)14)1-2-6(5)15-8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJEFXFJWHBMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592668 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85366-63-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

$$

\text{3-Bromo-4-(trifluoromethoxy)benzoic acid} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}

$$

Key Parameters:

- Reflux Temperature: Typically maintained at 60–80°C.

- Reaction Time: 2–4 hours.

- Solvent: Dichloromethane or chloroform is often used to facilitate the reaction.

- Catalyst: No catalyst is required, but dry conditions are essential to prevent hydrolysis.

Optimization Strategies:

- Using an excess of thionyl chloride ensures complete conversion of the benzoic acid.

- Conducting the reaction under an inert atmosphere (e.g., nitrogen) minimizes side reactions.

Alternative Methods

A. Halogenation Approach

A patented method involves halogenation using bromine chloride in the presence of trifluoro-methoxyaniline as a precursor. This method provides an indirect route to synthesize brominated trifluoromethyl derivatives.

Procedure:

- Dissolve bromine in an organic solvent (e.g., chloroform).

- Cool to -10°C and gradually introduce chlorine gas.

- React bromine chloride with trifluoro-methoxyaniline in the presence of pyridine at 40°C for 16 hours.

Advantages:

- High yield (up to 86%).

- Reduced production costs due to lower reagent consumption.

Industrial Production Techniques

Industrial-scale synthesis employs similar methods but emphasizes cost-effectiveness and scalability. Key considerations include:

- Batch vs. Continuous Process: Batch processing is preferred for smaller quantities, while continuous flow systems are used for large-scale production.

- Purity Optimization: Industrial-grade thionyl chloride and advanced distillation techniques ensure high purity of the final product.

Comparison with Related Compounds

The preparation of trifluoromethyl-substituted benzoyl chlorides often involves fluorination or halogen transfer reactions, as seen in related compounds like 3-trifluoromethylbenzoyl chloride . These methods provide insights into alternative strategies for synthesizing fluorinated benzoyl chlorides.

Example:

The reaction between trichloromethylbenzoyl chloride and hydrogen fluoride in the presence of antimony pentachloride yields trifluoromethylbenzoyl halides with high specificity.

Data Table: Reaction Conditions Summary

| Method | Reagents | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Thionyl Chloride Reflux | SOCl₂ | 60–80 | 2–4 hours | ~80 |

| Bromine Chloride Method | Bromine + Chlorine | -10 to 40 | 16 hours | ~86 |

| Halogen Transfer (HF Catalyst) | Trichloromethylbenzoyl Cl₃ | 60–70 | ~90 minutes | ~55 |

Challenges and Notes

While the methods described are efficient, challenges include:

- Handling hazardous reagents like thionyl chloride and bromine.

- Ensuring environmental compliance during waste disposal.

- Preventing hydrolysis during storage and handling of benzoyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: The major products are substituted benzoyl derivatives.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the benzoyl chloride with aryl boronic acids.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)benzoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzoyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, making it useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine increases molecular weight and steric bulk, influencing reaction kinetics. Trifluoromethoxy (-OCF₃) improves metabolic stability compared to non-fluorinated analogs . Chloro/fluoro substitutions alter electronic properties, affecting reactivity in electrophilic aromatic substitution .

Physical Properties :

- Boiling points are sparsely reported, but 4-(trifluoromethoxy)benzoyl chloride’s lower bp (90–92°C at 15 mmHg) suggests volatility compared to brominated analogs .

Biological Activity

3-Bromo-4-(trifluoromethoxy)benzoyl chloride is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, providing a comprehensive overview of its significance in research.

- Molecular Formula : C8H4BrClF3O2

- Molecular Weight : 303.47 g/mol

- Structure : The compound features a bromine atom and a trifluoromethoxy group attached to a benzoyl chloride moiety, which influences its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with trifluoromethyl groups have shown promising results in inhibiting cancer cell proliferation. A study on structurally related compounds reported IC50 values indicating effective cytotoxicity against various cancer cell lines, such as HeLa and MCF-7 cells, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis induction |

| Similar compound | MCF-7 | 8.47 ± 0.18 | Cell cycle arrest |

The mechanism of action for this compound likely involves the following pathways:

- Inhibition of Enzyme Activity : The presence of halogens can enhance binding affinity to target enzymes, potentially inhibiting pathways critical for cancer cell survival.

- Induction of Apoptosis : Compounds with similar structures have been observed to trigger apoptosis in cancer cells, leading to reduced tumor growth .

Study on Related Compounds

A study evaluated the biological activity of various halogenated benzoyl chlorides, including derivatives similar to this compound. The results demonstrated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies using animal models have shown that compounds with similar structures can inhibit tumor growth significantly. For example, a study involving the administration of a related compound led to a marked reduction in tumor size compared to control groups, highlighting the potential therapeutic applications of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-(trifluoromethoxy)benzoyl chloride, and how can purity be optimized?

- Methodological Answer : A common approach involves halogenation and functional group interconversion. For example, bromination of 4-(trifluoromethoxy)benzoyl chloride derivatives using brominating agents (e.g., Br₂ or N-bromosuccinimide) under controlled conditions. Purification via fractional distillation (e.g., boiling point ~90–92°C at 15 mmHg ) or recrystallization in anhydrous solvents (e.g., tetrahydrofuran) is critical to avoid hydrolysis. Monitor reaction progress using thin-layer chromatography (TLC) with UV-active spots or GC-MS to confirm intermediate formation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to its acid chloride reactivity, store under inert gas (argon/nitrogen) at −20°C in sealed, moisture-free containers. Use anhydrous solvents (e.g., dried dichloromethane) during reactions. Safety protocols should include fume hood use, gloves, and eye protection, as benzoyl chloride derivatives may pose carcinogenic risks (Group 2A per IARC ).

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR to confirm trifluoromethoxy group integrity (δ ~−58 ppm for CF₃O) .

- Mass Spectrometry : Electron ionization (EI-MS) for molecular ion detection (expected m/z ~293 for [M⁺]) .

- IR : Strong C=O stretch ~1770 cm⁻¹ and C-Br stretch ~550 cm⁻¹ .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethoxy substituents influence reactivity in nucleophilic acyl substitution?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. Bromine’s inductive effect further polarizes the C-Cl bond. Kinetic studies using stopped-flow NMR or UV-Vis spectroscopy can quantify reaction rates. Compare with analogs (e.g., 4-fluoro derivatives) to isolate substituent effects .

Q. What strategies resolve contradictions in reported carcinogenicity data for benzoyl chloride derivatives?

- Methodological Answer : While benzoyl chloride itself has limited carcinogenic evidence in animals, brominated analogs may exhibit higher bioactivity. Conduct Ames tests for mutagenicity and in vivo studies (e.g., dermal application in murine models) to assess tumorigenic potential. Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify reactive intermediates .

Q. How can derivatization techniques improve LC-MS detection limits for trace analysis of this compound?

- Methodological Answer : Derivatize with amines (e.g., dansyl hydrazine) to form stable, ionizable adducts. Optimize reaction pH (6–8) and temperature (25–40°C) to minimize hydrolysis. Use a C18 column with 0.1% formic acid in acetonitrile/water gradients for separation. Quantify via MRM transitions (e.g., m/z 293 → 154 for the parent ion) with a stable-isotope internal standard (e.g., ¹³C-labeled analog) .

Q. What are the kinetic implications of competing hydrolysis and aminolysis in aqueous reaction media?

- Methodological Answer : Perform pseudo-first-order kinetics experiments under buffered conditions (pH 7–9). Monitor Cl⁻ release via ion chromatography or pH stat titrations. Computational modeling (DFT) can predict transition states and explain rate differences between hydrolysis (favored at high pH) and aminolysis (favored with excess amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.